Cas no 50622-10-1 ((-)-1,4-di-o-methyl-l-threitol)

50622-10-1 structure
Nome del prodotto:(-)-1,4-di-o-methyl-l-threitol
Numero CAS:50622-10-1
MF:C6H14O4
MW:150.172962665558
MDL:MFCD00077736
CID:934018
PubChem ID:57649859
(-)-1,4-di-o-methyl-l-threitol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (-)-1,4-di-o-methyl-l-threitol
- (-)-(2S,3S)-1,4-dimethoxy-2,3-butanediol
- (-)-2S,3S-1,4-dimethoxy-2,3-butanediol
- (2S,3S)-1,4-dimethoxy-2,3-butanediol
- (2S,3S)-1,4-dimethoxybutan-2,3-diol
- (2S,3S)-1,4-dimethyloxybutane-2,3-diol
- (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol
- (S,S)-1,4-dimethoxy-butane-2,3-diol
- 1,4-di-O-methyl-(L)-threitol
- 38715_ALDRICH
- 38715_FLUKA
- FT-0690360
- KB-00087
- (2s,3s)-1,4-dimethoxybutane-2,3-diol
- MFCD00077736
- (2S,3S)-(-)-1,4-dimethoxy-2,3-butanediol
- 1,4-Di-O-methyl-L-threitol
- AT25369
- 50622-10-1
- Q63399030
- (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, >=99.0% (sum of enantiomers, GC)
- DTXSID30448698
- J-501026
-
- MDL: MFCD00077736
- Inchi: InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1
- Chiave InChI: QPXJVYUZWDGUBO-WDSKDSINSA-N
- Sorrisi: COCC(C(COC)O)O
Proprietà calcolate
- Massa esatta: 150.08922
- Massa monoisotopica: 150.08920892g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 10
- Conta legami ruotabili: 5
- Complessità: 66.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.3
- Superficie polare topologica: 58.9Ų
Proprietà sperimentali
- Punto di fusione: 28-30 °C
- PSA: 58.92
- Attività ottica: [α]20/D −1.8±0.1°, c = 1.9% in methanol
(-)-1,4-di-o-methyl-l-threitol Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: 22-24/25
- Condizioni di conservazione:2-8°C
(-)-1,4-di-o-methyl-l-threitol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Biosynth | MD63233-1 g |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol |
50622-10-1 | 1g |
$288.75 | 2023-01-03 | ||
abcr | AB470940-250 mg |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, min. 99%; . |
50622-10-1 | 250mg |
€111.10 | 2023-04-21 | ||
abcr | AB470940-1 g |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, min. 99%; . |
50622-10-1 | 1g |
€215.60 | 2023-04-21 | ||
abcr | AB470940-5g |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, 99%; . |
50622-10-1 | 99% | 5g |
€860.20 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670053-1g |
(2S,3S)-1,4-dimethoxybutane-2,3-diol |
50622-10-1 | 98% | 1g |
¥1750.00 | 2024-05-11 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 38715-1G |
(-)-1,4-di-o-methyl-l-threitol |
50622-10-1 | ≥99.0% (sum of enantiomers, GC) | 1G |
¥2615.77 | 2022-02-24 | |
abcr | AB470940-5 g |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, min. 99%; . |
50622-10-1 | 5g |
€860.20 | 2023-04-21 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04535-1g |
(-)-1,4-di-o-methyl-l-threitol |
50622-10-1 | ≥99.0% (sum of enantiomers, GC) | 1g |
¥2738.0 | 2024-07-18 | |
abcr | AB470940-1g |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, 99%; . |
50622-10-1 | 99% | 1g |
€215.60 | 2025-02-17 | |
abcr | AB470940-250mg |
(S,S)-(-)-1,4-Dimethoxy-2,3-butanediol, 99%; . |
50622-10-1 | 99% | 250mg |
€111.10 | 2025-02-17 |
(-)-1,4-di-o-methyl-l-threitol Letteratura correlata
-
1. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesisJun'ichi Hoshino,Junko Hiraoka,Yasuo Hata,Seiji Sawada,Yukio Yamamoto J. Chem. Soc. Perkin Trans. 1 1995 693
50622-10-1 ((-)-1,4-di-o-methyl-l-threitol) Prodotti correlati
- 53778-73-7(1-methoxybutan-2-ol)
- 1028338-59-1(6-Bromo-4-chlorophthalazin-1(2H)-one)
- 887220-23-7(2-ethyl-5-(4-fluorophenyl)4-(furan-2-carbonyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2228939-02-2(4-{3-(dimethylamino)methylphenyl}pyrrolidin-2-one)
- 111226-04-1(2-Propanol, 1-(4-chlorophenoxy)-2-methyl-)
- 2138103-02-1(3-bromo-2-butyl-8-ethylimidazo1,2-apyridine)
- 2034398-37-1(2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide)
- 1781019-02-0(2-bromo-1-methyl-5-(trifluoromethyl)-1H-imidazole)
- 946382-03-2(1-(3-chlorophenyl)methyl-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole)
- 923192-02-3(N-(4-{4-(ethylamino)-6-methylpyrimidin-2-ylamino}phenyl)-4-iodobenzene-1-sulfonamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:50622-10-1)(-)-1,4-di-o-methyl-l-threitol

Purezza:99%
Quantità:5g
Prezzo ($):510.0